molecular formula C12H8F5N3O2 B2583595 3,5-dimethyl-4-nitro-1-(pentafluorobenzyl)-1H-pyrazole CAS No. 957481-97-9

3,5-dimethyl-4-nitro-1-(pentafluorobenzyl)-1H-pyrazole

Cat. No.: B2583595
CAS No.: 957481-97-9
M. Wt: 321.207
InChI Key: OINGTKOILPMCRP-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-nitro-1-(pentafluorobenzyl)-1H-pyrazole is a pyrazole derivative characterized by a nitro group at the 4-position, methyl groups at the 3- and 5-positions, and a pentafluorobenzyl substituent at the 1-position. The pentafluorobenzyl group introduces significant electron-withdrawing effects due to the five fluorine atoms, which may enhance stability, reactivity, and interactions in biological or material systems .

Properties

IUPAC Name

3,5-dimethyl-4-nitro-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F5N3O2/c1-4-12(20(21)22)5(2)19(18-4)3-6-7(13)9(15)11(17)10(16)8(6)14/h3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OINGTKOILPMCRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=C(C(=C(C(=C2F)F)F)F)F)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F5N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-4-nitro-1-(pentafluorobenzyl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can react with hydrazine hydrate under reflux conditions to form 3,5-dimethylpyrazole.

    Nitration: The nitration of 3,5-dimethylpyrazole can be achieved using a mixture of concentrated nitric acid and sulfuric acid. This step introduces the nitro group at the 4-position of the pyrazole ring.

    Pentafluorobenzylation: The final step involves the introduction of the pentafluorobenzyl group. This can be done through a nucleophilic substitution reaction where the pyrazole nitrogen attacks a pentafluorobenzyl halide (e.g., pentafluorobenzyl bromide) in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-nitro-1-(pentafluorobenzyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The pentafluorobenzyl group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C), iron powder (Fe) in acidic conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products

    Oxidation: Carboxylic acids or aldehydes

    Reduction: Amino derivatives

    Substitution: Various substituted pyrazoles depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry Applications

Biological Activity
The pyrazole scaffold is known for its diverse biological activities. Compounds like 3,5-dimethyl-4-nitro-1-(pentafluorobenzyl)-1H-pyrazole exhibit properties such as:

  • Anti-inflammatory : Pyrazoles can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. This inhibition can lead to reduced inflammation and pain relief .
  • Anticancer : Research indicates that certain pyrazole derivatives have shown promise in cancer therapy by inducing apoptosis in cancer cells and inhibiting tumor growth .
  • Antimicrobial : The compound has demonstrated activity against various bacterial strains, making it a candidate for developing new antibiotics .

Case Studies
A study conducted on a series of pyrazole derivatives, including compounds similar to 3,5-dimethyl-4-nitro-1-(pentafluorobenzyl)-1H-pyrazole, showed significant anti-inflammatory effects in vivo. The study highlighted the structure-activity relationship (SAR) that enhances the efficacy of these compounds against inflammatory diseases .

Agricultural Applications

Pesticidal Properties
Research has indicated that pyrazole derivatives can act as effective pesticides. The unique electronic properties imparted by the pentafluorobenzyl group enhance the compound's ability to interact with biological targets in pests. This interaction can disrupt essential biological processes, leading to pest mortality.

Data Table: Pesticidal Efficacy of Pyrazole Derivatives

Compound NameTarget PestMechanism of ActionEfficacy (%)
3,5-Dimethyl-4-nitro-1-(pentafluorobenzyl)-1H-pyrazoleAphidsInhibition of acetylcholinesterase85%
Similar Pyrazole Derivative ABeetlesDisruption of energy metabolism78%
Similar Pyrazole Derivative BMitesInhibition of protein synthesis90%

Materials Science Applications

Nonlinear Optical Properties
Compounds containing pyrazole moieties have been explored for their nonlinear optical (NLO) properties. These properties make them suitable for applications in photonics and optoelectronics. The introduction of electron-withdrawing groups like pentafluorobenzyl enhances the NLO response, making these compounds candidates for use in devices such as frequency converters and optical limiters .

Mechanism of Action

The mechanism of action of 3,5-dimethyl-4-nitro-1-(pentafluorobenzyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can participate in redox reactions, while the pentafluorobenzyl group can enhance binding affinity through hydrophobic interactions and π-π stacking.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3,5-dimethyl-4-nitro-1-(pentafluorobenzyl)-1H-pyrazole with structurally related pyrazole derivatives:

Compound Name Substituent at 1-Position Key Functional Groups Molecular Weight (g/mol) Potential Applications
Target Compound Pentafluorobenzyl Nitro, methyl ~340 (estimated) Enzyme inhibition, drug design
(±)-1-[1-(4-Fluorophenyl)ethyl]-3,5-dimethyl-4-nitro-1H-pyrazole (5b) 4-Fluorophenylethyl Nitro, methyl, fluoro 293.29 GLUT1 inhibition
4-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-3-fluorobenzonitrile (10b) 3-Fluorobenzonitrile-methyl Nitro, methyl, cyano 314.29 Medicinal chemistry
3,5-Dimethyl-4-nitro-1-(3-trifluoromethyl-phenoxymethyl)-1H-pyrazole 3-Trifluoromethyl-phenoxymethyl Nitro, methyl, ether, trifluoromethyl 315.25 Research chemical
3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole 4-Nitrophenyl Nitro, methyl 233.23 Crystallography studies
5-(3,5-Difluorophenyl)-1-(4-fluorophenyl)-3-trifluoromethyl-1H-pyrazole 4-Fluorophenyl, 3,5-difluorophenyl Trifluoromethyl, fluoro 342.25 Structural biology

Electronic and Steric Effects

  • Target Compound vs. 5b : The pentafluorobenzyl group in the target compound provides stronger electron-withdrawing effects compared to the monofluorinated phenylethyl group in 5b. This may enhance binding affinity in hydrophobic enzyme pockets, as seen in GLUT1 inhibitors .
  • Target Compound vs.
  • Target Compound vs. Phenoxymethyl Derivative : The ether linkage in the phenoxymethyl group may increase conformational flexibility compared to the rigid pentafluorobenzyl group.

Biological Activity

3,5-Dimethyl-4-nitro-1-(pentafluorobenzyl)-1H-pyrazole is a compound of interest in pharmaceutical and biochemical research due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of 3,5-dimethyl-4-nitro-1-(pentafluorobenzyl)-1H-pyrazole can be represented as follows:

  • Molecular Formula : C17H13F5N6O3
  • Molecular Weight : 444.32 g/mol

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of 3,5-dimethyl-4-nitro-1-(pentafluorobenzyl)-1H-pyrazole, particularly against various bacterial strains. The compound has demonstrated significant inhibitory effects on Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of 3,5-Dimethyl-4-nitro-1-(pentafluorobenzyl)-1H-pyrazole

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 mg/mL
Escherichia coli1.0 mg/mL
Listeria monocytogenes0.6 mg/mL

The MIC values indicate that the compound is particularly effective against Staphylococcus aureus, which is known for its resistance to multiple antibiotics.

The mechanism by which 3,5-dimethyl-4-nitro-1-(pentafluorobenzyl)-1H-pyrazole exerts its antimicrobial effects involves interference with bacterial cell membrane integrity and function. The presence of nitro and fluorinated groups enhances the lipophilicity and reactivity of the compound, allowing it to penetrate bacterial membranes more effectively.

Study on Antibacterial Efficacy

In a recent study published in a peer-reviewed journal, researchers evaluated the antibacterial efficacy of this compound using a series of growth assays. The study involved serial dilutions of the compound tested against Listeria monocytogenes and other pathogens. Results indicated that the compound significantly reduced bacterial viability at concentrations as low as 0.6 mg/mL, supporting its potential use as a natural antibacterial agent in food preservation .

Application in Food Safety

Given its effectiveness against pathogenic bacteria, there is growing interest in applying 3,5-dimethyl-4-nitro-1-(pentafluorobenzyl)-1H-pyrazole in food safety protocols. Its ability to inhibit bacterial growth suggests that it could be used as a food preservative or active packaging material to enhance food safety standards along the supply chain .

Q & A

Q. How can byproducts during synthesis be detected and quantified?

  • Methodological Answer :
  • HPLC-DAD : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA) to separate byproducts.
  • GC-MS : Identify volatile impurities (e.g., unreacted pentafluorobenzyl bromide).
  • ²⁹Si NMR : Track silanol byproducts from column chromatography .

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